molecular formula C13H9BrN2O2S B2980027 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952887-31-9

4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2980027
CAS No.: 952887-31-9
M. Wt: 337.19
InChI Key: QHTPPGIHHCIUPA-UHFFFAOYSA-N
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Description

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core fused with a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate quinoxaline derivatives. The process may include steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include hydrazine, acid chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-(5-Bromothiophene-2-carbonyl)morpholine-2-carbonitrile

Uniqueness

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, which combine the properties of both quinoxaline and thiophene rings. This combination imparts distinct electronic and steric characteristics, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(5-bromothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTPPGIHHCIUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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